molecular formula C15H20N2O2 B026297 tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate CAS No. 103549-24-2

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

Cat. No. B026297
M. Wt: 260.33 g/mol
InChI Key: UJUWQLXEMKUVGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from commercially available substrates. For instance, a method reported by Zhao et al. (2017) for synthesizing a similar compound entails acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017). Another example includes the preparation of carbamate derivatives from 3-amino-9-ethylcarbazole, showcasing the diversity in synthetic approaches for related structures (Kant, Singh, & Agarwal, 2015).

Molecular Structure Analysis

Crystallographic and spectroscopic studies provide detailed insights into the molecular structure of tert-butyl carbamate derivatives. For instance, Kant et al. (2015) described the crystal structure of a carbamate derivative, highlighting the non-planar conformation of the molecule and the significant interactions stabilizing the crystal structure, such as hydrogen bonding and π-π stacking interactions (Kant, Singh, & Agarwal, 2015).

Chemical Reactions and Properties

Chemical properties of tert-butyl carbamate derivatives include reactivity towards nucleophiles and electrophiles, as demonstrated in various synthetic procedures. For example, Ghosh et al. (2017) explored asymmetric aldol reactions to synthesize compounds with potential as protease inhibitors, showcasing the chemical versatility of carbamate derivatives (Ghosh, Cárdenas, & Brindisi, 2017).

Scientific Research Applications

  • Synthesis of Indoles : It is used for synthesizing indoles with oxygen-bearing substituents at the benzene moiety, contributing to the field of organic chemistry (Kondo, Kojima, & Sakamoto, 1997).

  • Potential as a Secretase Inhibitor : A derivative, tert-Butyl-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethylcarbamate, shows potential as a novel α secretase inhibitor, which is significant for medical research, particularly in neurodegenerative diseases (Ghosh, Cárdenas, & Brindisi, 2017).

  • Intermediate for Synthesis : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′- (Ober, Marsch, Harms, & Carell, 2004).

  • High Yield Applications : In specific forms, such as tert-butyl (2-(2-(6-chlorohexyl)oxy)ethyl)carbamate, it can be used in research for its high yield of 11.4% (Wu, 2011).

  • Improving Aldol Reactions : Tert-butyl azidoacetate, a related compound, improves aldol reactions of less reactive aldehydes and makes tert-butyl indole-2-carboxylate readily available from aldehydes, which is important in the synthesis of various compounds (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).

  • Intermediate in Biologically Active Compounds : It is a crucial intermediate in biologically active compounds such as omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

  • Antibacterial Activity : Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate has shown antibacterial activity and is not toxic for human cells, making it significant in the development of new antibiotics (Héquet et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction .

Future Directions

While specific future directions for “tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate” are not available in the search results, indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . This suggests potential areas of future research and application for this compound.

properties

IUPAC Name

tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUWQLXEMKUVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351126
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

CAS RN

103549-24-2
Record name tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
L Chávez, LD Miranda - researchgate.net
Method B. A solution of tert-butyl (2-(1H-indol-3-yl) ethyl) carbamate 5 (0.50 g, 1.92 mmol), in THF anhydrous 0.5 M (3.8 mL) NaH 60% in mineral oil (0.066 g, 2.3 mmol) was added and …
Number of citations: 0 www.researchgate.net
K Liang, X Tong, T Li, B Shi, H Wang… - The Journal of Organic …, 2018 - ACS Publications
Nitroxides can absorb both ultraviolet (UV) and visible light, and their electron can be excited from the π-bonding orbital to the antibonding π* orbital or the n-bonding orbital to the …
Number of citations: 52 pubs.acs.org
DE Stephens, OV Larionov - European journal of organic …, 2014 - Wiley Online Library
A base‐mediated regioselective electrophilic addition of arenediazonium salts at the C3‐position of tryptamines followed by cyclization provides an efficient entry to C3‐nitrogenated …
J In, S Hwang, C Kim, JH Seo… - European Journal of …, 2013 - Wiley Online Library
Mild reaction conditions for the regioselective synthesis of isoquinolin‐1‐ones and related fused‐ring heterocycles from N‐Boc‐protected (β‐arylethyl)carbamates are described. The …
K Sugimoto, I Mori, T Kato, K Yasui, B Xu… - The Journal of …, 2023 - ACS Publications
Spiro[indoline-3,4′-piperidine] is a fundamental motif present in various biologically active compounds. Here, we report an intramolecular oxidative coupling reaction of oxindoles with …
Number of citations: 2 pubs.acs.org
K Stangner - 2019 - diva-portal.org
The combat against vector-borne diseases faces a variety of problems like resistance development and off-target toxicity. Discoveries of new insecticides with properties circumventing …
Number of citations: 0 www.diva-portal.org
K Liu, HJ Jiang, N Li, H Li, J Wang… - The Journal of Organic …, 2018 - ACS Publications
The chiral Co(III)-complex-templated Brønsted acids were found to be efficient bifunctional phase-transfer catalysts for the highly enantioselective bromocyclization of protected …
Number of citations: 28 pubs.acs.org
Q Feng, J Zheng, J Zhang, M Zhao - ACS omega, 2020 - ACS Publications
P97/VCP, an endoplasmic reticulum associated protein, belongs to AAA ATPase family, ubiquitous ATPases associated with various cellular activities. Recent research has elucidated …
Number of citations: 3 pubs.acs.org
LE Dunlap, A Azinfar, C Ly, LP Cameron… - Journal of medicinal …, 2020 - ACS Publications
Ketamine, N,N-dimethyltryptamine (DMT), and other psychoplastogens possess enormous potential as neurotherapeutics due to their ability to potently promote neuronal growth. Here, …
Number of citations: 55 pubs.acs.org
E Sansinenea, A Ortiz - Current Organic Synthesis, 2022 - ingentaconnect.com
Background: The total syntheses of complex natural products have evolved to include new methodologies to save time, simplifying the form to achieve these natural compounds. …
Number of citations: 2 www.ingentaconnect.com

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